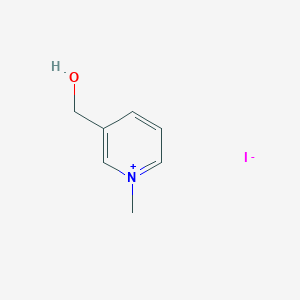
3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide
Overview
Description
3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium salt derived from pyridine This compound is characterized by the presence of a hydroxymethyl group attached to the third carbon of the pyridine ring and a methyl group attached to the nitrogen atom, forming a positively charged pyridinium ion The iodide ion serves as the counterion to balance the charge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 3-(Hydroxymethyl)pyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The general reaction scheme is as follows:
3-(Hydroxymethyl)pyridine+Methyl iodide→3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to maximize yield and purity. The product is typically purified by recrystallization from a suitable solvent, such as ethanol or acetone.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the pyridinium ring, using reducing agents like sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, through halide exchange reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products:
Oxidation: 3-(Formyl)-1-methylpyridin-1-ium iodide, 3-(Carboxyl)-1-methylpyridin-1-ium iodide.
Reduction: 3-(Hydroxymethyl)-1-methylpyridine.
Substitution: 3-(Hydroxymethyl)-1-methylpyridin-1-ium chloride, 3-(Hydroxymethyl)-1-methylpyridin-1-ium bromide.
Scientific Research Applications
Chemistry: 3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the preparation of ionic liquids.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial and antifungal properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes. Its quaternary ammonium structure makes it a candidate for use in drug delivery systems.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the synthesis of catalysts and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide depends on its application. In antimicrobial studies, it is believed to disrupt microbial cell membranes due to its cationic nature, leading to cell lysis. In drug delivery, the compound can interact with specific molecular targets, such as ion channels or receptors, facilitating the transport of therapeutic agents across biological membranes.
Comparison with Similar Compounds
3-(Hydroxymethyl)pyridine: Lacks the quaternary ammonium structure, making it less effective in applications requiring ionic interactions.
1-Methylpyridin-1-ium iodide: Does not have the hydroxymethyl group, limiting its reactivity and versatility in synthetic applications.
3-(Hydroxymethyl)-1-methylpyridin-1-ium chloride: Similar structure but with a different counterion, which can affect solubility and reactivity.
Uniqueness: 3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide is unique due to the presence of both a hydroxymethyl group and a quaternary ammonium ion. This dual functionality enhances its reactivity and makes it suitable for a wide range of applications in synthesis, biology, and industry.
Properties
IUPAC Name |
(1-methylpyridin-1-ium-3-yl)methanol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO.HI/c1-8-4-2-3-7(5-8)6-9;/h2-5,9H,6H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDHWRJKTOCGND-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)CO.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562211 | |
| Record name | 3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6457-55-2 | |
| Record name | NSC62770 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



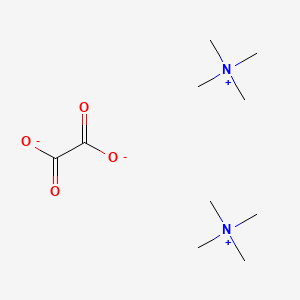
![1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/new.no-structure.jpg)

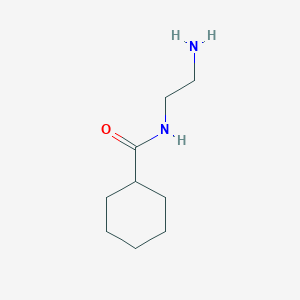
![tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1610731.png)

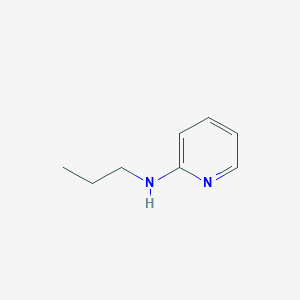
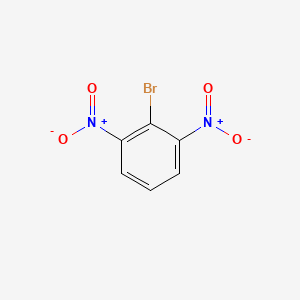
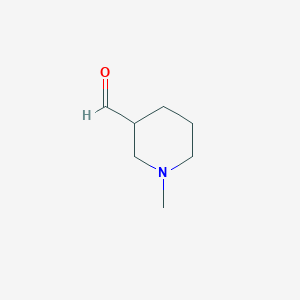

![1,4-Bis[4-(acetylthio)phenylethynyl]benzene](/img/structure/B1610744.png)

![2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate](/img/structure/B1610746.png)
